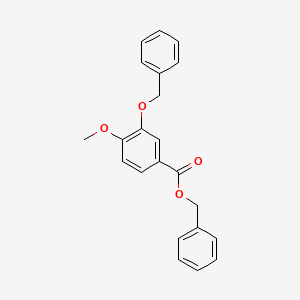
Benzyl 3-(benzyloxy)-4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(benzyloxy)-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group, a benzyloxy group, and a methoxy group attached to a benzoate core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(benzyloxy)-4-methoxybenzoate can be achieved through several methods. One common approach involves the esterification of 3-(benzyloxy)-4-methoxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-(benzyloxy)-4-methoxybenzaldehyde or 3-(benzyloxy)-4-methoxybenzoic acid.
Reduction: Formation of benzyl 3-(benzyloxy)-4-methoxybenzyl alcohol.
Substitution: Formation of derivatives with different substituents replacing the methoxy group.
科学研究应用
Benzyl 3-(benzyloxy)-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Benzyl 3-(benzyloxy)-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets. Pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
- Benzyl 3-(benzyloxy)-4-methoxybenzyl alcohol
- 4-Benzyloxy-3-methoxybenzaldehyde
- Benzyl 3-(benzyloxy)-4-methoxybenzoic acid
Comparison: Benzyl 3-(benzyloxy)-4-methoxybenzoate is unique due to its ester functional group, which imparts different chemical reactivity compared to its alcohol, aldehyde, and acid counterparts. The ester group makes it more suitable for certain synthetic applications and can influence its solubility and stability.
生物活性
Benzyl 3-(benzyloxy)-4-methoxybenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antibacterial, and antioxidant research. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group and a benzyloxy group attached to a benzoate structure. This configuration is believed to enhance its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, in vitro evaluations demonstrated potent antiproliferative effects against various cancer cell lines. The compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 1.2 to 5.3 μM in different assays, indicating strong efficacy compared to standard chemotherapy agents like doxorubicin and etoposide .
Case Study: Antiproliferative Effects
A detailed study investigated the antiproliferative activity of this compound on breast cancer (MCF-7) and leukemia cell lines. The results are summarized in Table 1 below:
| Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |
|---|---|---|---|
| MCF-7 | 3.1 | Doxorubicin | 0.5 |
| HCT116 | 4.4 | Etoposide | 1.0 |
| HEK293 | 5.3 | - | - |
This table illustrates that this compound shows comparable or superior activity against certain cancer cell lines when compared to established chemotherapeutics.
Antibacterial Activity
The compound also demonstrates notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were found to be as low as 8 μM, indicating effective antibacterial action .
Case Study: Antibacterial Efficacy
In a comparative study assessing the antibacterial efficacy of various derivatives, this compound was evaluated alongside other compounds:
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| This compound | 8 | Enterococcus faecalis |
| Compound X | 16 | Staphylococcus aureus |
| Compound Y | 32 | Escherichia coli |
These findings confirm the compound's potential as an effective antibacterial agent.
Antioxidant Activity
The antioxidant capacity of this compound has also been explored. It was observed that compounds with methoxy and hydroxy substitutions exhibited enhanced antioxidant activity due to their ability to donate hydrogen atoms or electrons, thus stabilizing free radicals .
Evaluation of Antioxidant Activity
The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound significantly outperformed standard antioxidants like butylated hydroxytoluene (BHT) in these assays.
属性
分子式 |
C22H20O4 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
benzyl 4-methoxy-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C22H20O4/c1-24-20-13-12-19(22(23)26-16-18-10-6-3-7-11-18)14-21(20)25-15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3 |
InChI 键 |
SBPNFWXFSQTBDH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















